

The Solubility of 2,5-Dibromothiazole in Organic Solvents: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of **2,5-Dibromothiazole**, a key intermediate in organic synthesis and pharmaceutical research.[1] Due to the limited availability of comprehensive quantitative solubility data in publicly accessible literature, this document focuses on presenting the known qualitative and semi-quantitative data, alongside a detailed, generalized experimental protocol for determining its solubility in various organic solvents.

Core Concepts in Solubility

The solubility of a solid compound like **2,5-Dibromothiazole** in a liquid solvent is governed by the principle of "like dissolves like."[2][3] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[3][4] The process of dissolution involves the overcoming of intermolecular forces within the solid crystal lattice by the forces of attraction between the solute and solvent molecules. Factors such as temperature, pressure, and the molecular structure of both the solute and the solvent play a crucial role in determining the extent of solubility.

Physicochemical Properties of 2,5-Dibromothiazole

A summary of the key physicochemical properties of **2,5-Dibromothiazole** is provided in Table **1**. Understanding these properties is essential for handling the compound and for developing appropriate analytical methods for solubility determination.



Property	Value	Reference
Molecular Formula	C₃HBr₂NS	
Molecular Weight	242.92 g/mol	•
Appearance	White to brown crystalline powder	•
Melting Point	45-49 °C	
Boiling Point	242.8 °C at 760 mmHg	•
Density	2.324 g/cm ³	•

Quantitative Solubility Data

Comprehensive quantitative data on the solubility of **2,5-Dibromothiazole** across a wide range of organic solvents is not readily available in the reviewed literature. However, some specific data points and qualitative observations have been reported. This information is summarized in Table 2.

Solvent	Reported Solubility	Conditions	Reference
Methanol	Soluble	Not specified	
Dimethyl Sulfoxide (DMSO)	100 mg/mL (411.66 mM)	Requires sonication for dissolution. The hygroscopic nature of DMSO can impact solubility.	

The lack of extensive public data underscores the necessity for researchers to determine solubility in their specific solvent systems of interest experimentally.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

Foundational & Exploratory





The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a liquid. The following protocol provides a detailed methodology that can be adapted for measuring the solubility of **2,5-Dibromothiazole** in various organic solvents.

- 1. Materials and Equipment:
- **2,5-Dibromothiazole** (high purity)
- Selected organic solvent(s) (analytical grade)
- Analytical balance
- Vials with screw caps
- Constant temperature shaker bath or incubator
- Syringe filters (e.g., 0.22 μm PTFE)
- · Volumetric flasks and pipettes
- Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

2. Procedure:

- Preparation: Add an excess amount of 2,5-Dibromothiazole to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.
- Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to each vial.
- Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath.
 Agitate the samples for a sufficient period to reach equilibrium. The time required can vary from 12 hours to several days and should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

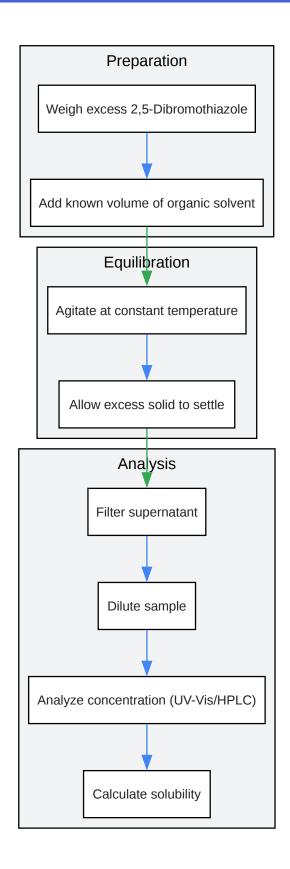


- Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the
 constant temperature to let the excess solid settle. Carefully withdraw a sample of the
 supernatant using a syringe and filter it through a syringe filter to remove all undissolved
 solid particles.
- Sample Preparation for Analysis: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
- Quantification: Analyze the concentration of 2,5-Dibromothiazole in the diluted solution
 using a pre-calibrated analytical method (e.g., UV-Vis spectroscopy by measuring
 absorbance at a specific wavelength, or HPLC with a suitable detector).
- Calculation: Calculate the solubility of 2,5-Dibromothiazole in the solvent at the specified temperature. The solubility is typically expressed in units such as g/100 mL, mg/mL, or mol/L.
- 3. Analytical Method Development:
- UV-Vis Spectroscopy: Develop a calibration curve by preparing a series of standard solutions
 of 2,5-Dibromothiazole of known concentrations in the solvent of interest and measuring
 their absorbance at the wavelength of maximum absorption (λmax).
- High-Performance Liquid Chromatography (HPLC): Develop an HPLC method with an appropriate column and mobile phase to achieve good separation and quantification of 2,5-Dibromothiazole. A calibration curve should be generated using standard solutions.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of **2,5-Dibromothiazole**.





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